molecular formula C10H11N3S B12913923 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 61955-49-5

5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12913923
CAS No.: 61955-49-5
M. Wt: 205.28 g/mol
InChI Key: SAJCTHMWQZMNAC-UHFFFAOYSA-N
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Description

5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing sulfur and nitrogen atoms, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with different functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound’s heterocyclic structure allows it to bind to specific sites on enzymes, inhibiting their activity. In the context of its anticancer properties, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of ethyl and phenyl substituents on the thiadiazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61955-49-5

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-ethyl-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-9-12-13-10(14-9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)

InChI Key

SAJCTHMWQZMNAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

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